molecular formula C20H18O2 B8550880 1,2-bis(3-methoxyphenyl)benzene CAS No. 929103-41-3

1,2-bis(3-methoxyphenyl)benzene

Cat. No.: B8550880
CAS No.: 929103-41-3
M. Wt: 290.4 g/mol
InChI Key: QQKFIMVSWAVXAS-UHFFFAOYSA-N
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Description

3,3’‘-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family It is characterized by the presence of three benzene rings connected linearly, with methoxy groups attached to the 3 and 3’’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is commonly employed to form the terphenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.

    Methoxylation: The final step involves the introduction of methoxy groups at the 3 and 3’’ positions. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3,3’‘-diformyl-1,1’:2’,1’‘-terphenyl or 3,3’‘-dicarboxy-1,1’:2’,1’'-terphenyl.

    Reduction: Formation of 3,3’‘-dihydroxy-1,1’:2’,1’'-terphenyl.

    Substitution: Formation of various substituted terphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’‘-Dihydroxy-1,1’2’,1’'-terphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.

    3,3’‘-Diformyl-1,1’2’,1’'-terphenyl: Contains formyl groups instead of methoxy groups.

    3,3’‘-Dicarboxy-1,1’2’,1’'-terphenyl: Contains carboxylic acid groups instead of methoxy groups.

Uniqueness

3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.

Properties

CAS No.

929103-41-3

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,2-bis(3-methoxyphenyl)benzene

InChI

InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3

InChI Key

QQKFIMVSWAVXAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC

Origin of Product

United States

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